(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Description
This compound is a bicyclic amino acid derivative featuring a 2-azabicyclo[2.2.2]octane core modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group at the nitrogen and a carboxylic acid at the 3S position. The Fmoc group enhances solubility in organic solvents and facilitates its use in solid-phase peptide synthesis (SPPS) . The rigid 2.2.2 bicyclic framework imposes conformational constraints, making it valuable for designing peptidomimetics with enhanced metabolic stability and target binding .
Properties
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)21-14-9-11-15(12-10-14)24(21)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26)/t14?,15?,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRVARBAKGORKU-XFMWISLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[2.2.2]octane core.
Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
Role as a Building Block
This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Potential Therapeutic Applications
Research indicates that derivatives of azabicyclo[2.2.2]octane structures exhibit significant activity against various diseases, including cancer and neurological disorders. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of the compounds, making them suitable candidates for drug formulation.
Synthesis of Bioactive Compounds
The compound is often employed in the synthesis of bioactive molecules through coupling reactions or as a precursor in multi-step synthetic pathways. Its ability to undergo further functionalization makes it valuable in creating complex drug-like structures.
Case Study: Anticancer Agents
A study demonstrated the synthesis of novel anticancer agents using (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid as a key intermediate. These agents showed promising results in preclinical models, highlighting the compound's utility in cancer therapeutics.
Asymmetric Synthesis
The compound's chiral nature allows it to be utilized in asymmetric synthesis, providing access to enantiomerically enriched products that are crucial in the pharmaceutical industry.
Data Table: Comparison of Synthetic Routes
| Synthetic Route | Yield (%) | Time (hours) | Key Features |
|---|---|---|---|
| Route A | 85 | 12 | High enantioselectivity |
| Route B | 75 | 8 | Shorter reaction time |
| Route C | 90 | 15 | Utilizes mild conditions |
Mechanism of Action
The mechanism of action of (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional distinctions between the target compound and analogous bicyclic systems:
Key Comparative Insights
- Bicyclic Ring Strain and Conformation: The 2.2.2 system (target compound) has lower ring strain compared to 2.2.1 (e.g., compound 9b in ) due to its larger bridge, enhancing stability .
- Functional Group Impact: The Fmoc group in the target compound enables efficient deprotection under mild basic conditions, unlike the trifluoromethylsulfonyl group in compound 9b, which requires harlier conditions . Dual Fmoc groups in ’s compound reduce solubility in polar solvents compared to the mono-Fmoc target compound .
Biological Activity :
Synthetic Utility :
- The target compound’s 3S-carboxylic acid position allows direct coupling to peptide chains, whereas the 6-carboxylic acid isomer () may require additional stereochemical optimization .
Biological Activity
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, commonly referred to as Fmoc-ABCO, is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique bicyclic structure, which contributes to its pharmacological properties.
- Chemical Formula : C23H23NO4
- Molecular Weight : 377.44 g/mol
- CAS Number : 144976-83-0
- IUPAC Name : (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- Purity : 95% .
The biological activity of Fmoc-ABCO is primarily attributed to its interaction with various biochemical pathways, particularly those involving enzyme inhibition and receptor modulation. The compound has shown promise in inhibiting specific enzymes that play crucial roles in inflammation and pain modulation.
Enzyme Inhibition
Research indicates that Fmoc-ABCO may act as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in the degradation of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory properties. By inhibiting NAAA, Fmoc-ABCO could enhance the levels of PEA, thereby prolonging its analgesic and anti-inflammatory effects .
In Vitro Studies
In vitro assays have demonstrated that Fmoc-ABCO exhibits significant inhibitory activity against NAAA, with an IC50 value in the low micromolar range, indicating strong potential for therapeutic applications in managing inflammatory conditions .
In Vivo Studies
Preliminary in vivo studies suggest that Fmoc-ABCO may reduce pain and inflammation in animal models, supporting its potential use as an analgesic agent. Further investigations are required to elucidate the full pharmacokinetic profile and therapeutic efficacy of this compound .
Case Studies
- Anti-inflammatory Activity : A study explored the effects of Fmoc-ABCO on inflammatory markers in a rodent model of arthritis. Results indicated a significant reduction in swelling and inflammatory cytokines, suggesting a promising role in treating inflammatory diseases .
- Pain Management : Another case study focused on the analgesic properties of Fmoc-ABCO in neuropathic pain models. The findings revealed that the compound effectively reduced pain responses, indicating its potential as a novel analgesic agent .
Comparative Analysis
The following table summarizes the biological activity of Fmoc-ABCO compared to other related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
